molecular formula C15H22N2O3S B5207532 N-isopropyl-3-(1-piperidinylsulfonyl)benzamide

N-isopropyl-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B5207532
M. Wt: 310.4 g/mol
InChI Key: PBPUPZCVWJQSNE-UHFFFAOYSA-N
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Description

N-isopropyl-3-(1-piperidinylsulfonyl)benzamide, also known as N-(1-isoquinolinylsulfonyl)-2-methylpropanamide or known by its abbreviation KN-62, is a potent and selective inhibitor of calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional serine/threonine kinase that is involved in various physiological processes, including synaptic plasticity, learning, and memory.

Mechanism of Action

N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide binds to the CaMKII regulatory domain, inhibiting its activity by preventing its autophosphorylation and subsequent activation. This leads to a decrease in CaMKII-mediated phosphorylation of its downstream targets, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
The inhibition of CaMKII activity by N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide has been shown to affect various physiological processes. In the brain, it has been shown to impair synaptic plasticity and memory formation. In the heart, it has been shown to decrease contractility and alter ion channel function. Additionally, KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 has been shown to affect the release of neurotransmitters and the regulation of ion channels in various cell types.

Advantages and Limitations for Lab Experiments

N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide is a potent and selective inhibitor of CaMKII, making it a valuable tool for studying the role of CaMKII in various physiological processes. However, its use is limited by its potential off-target effects and its poor solubility in aqueous solutions.

Future Directions

Future research on N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide could focus on the development of more potent and selective inhibitors of CaMKII, as well as the investigation of its effects on other physiological processes. Additionally, the development of more soluble forms of KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 could enable its use in a wider range of experimental settings. Finally, the investigation of the potential therapeutic applications of KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 in various disease states could be an exciting area of future research.

Synthesis Methods

The synthesis of N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide involves the reaction of 3-(1-piperidinylsulfonyl)benzoyl chloride with isopropylamine in the presence of a base. The reaction proceeds through an amide bond formation to give N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide as a white solid in good yield.

Scientific Research Applications

N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide has been extensively used in scientific research as a tool to study the role of CaMKII in various physiological processes. It has been shown to inhibit CaMKII activity in vitro and in vivo, leading to the investigation of its effects on synaptic plasticity, learning, and memory. Additionally, KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 has been used to study the role of CaMKII in cardiac function, as well as in the regulation of ion channels and neurotransmitter release.

properties

IUPAC Name

3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12(2)16-15(18)13-7-6-8-14(11-13)21(19,20)17-9-4-3-5-10-17/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPUPZCVWJQSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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